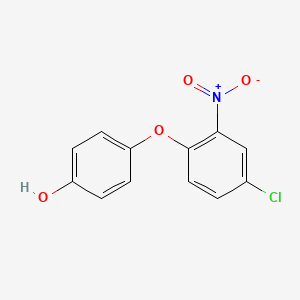
5-Hexadecylsalicylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexadecylsalicylic acid: is a derivative of benzoic acid, characterized by the presence of a long hexadecyl chain and a hydroxyl group at specific positions on the benzene ring. This compound is part of the larger family of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-hexadecyl-2-hydroxy- typically involves the introduction of the hexadecyl chain and the hydroxyl group onto the benzoic acid core. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through a subsequent hydroxylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hexadecylsalicylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hexadecyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of hexadecyl ketone or hexadecyl carboxylic acid.
Reduction: Formation of hexadecyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
5-Hexadecylsalicylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
Mecanismo De Acción
The mechanism of action of benzoic acid, 5-hexadecyl-2-hydroxy- involves its interaction with cellular membranes and enzymes. The long hexadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to antimicrobial effects by disrupting microbial cell membranes and metabolic processes .
Comparación Con Compuestos Similares
Benzoic acid: The parent compound, lacking the hexadecyl chain and hydroxyl group.
Salicylic acid: Contains a hydroxyl group at the ortho position but lacks the hexadecyl chain.
Hexadecyl benzoate: Contains the hexadecyl chain but lacks the hydroxyl group
Uniqueness: 5-Hexadecylsalicylic acid is unique due to the combination of the long hydrophobic hexadecyl chain and the hydrophilic hydroxyl group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .
Propiedades
Número CAS |
28294-58-8 |
|---|---|
Fórmula molecular |
C23H38O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
5-hexadecyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26/h17-19,24H,2-16H2,1H3,(H,25,26) |
Clave InChI |
VCLDAIPENLEIRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-Amino-6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B8728273.png)


![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B8728290.png)

![tert-Butyl ((1H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate](/img/structure/B8728298.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B8728303.png)



![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B8728321.png)

![2-[[(pyridin-3-yl)methyl]thio]ethanamine](/img/structure/B8728345.png)

